3,9-Dihydroimidazo[4,5-h]quinolin-6-one
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Overview
Description
3,9-Dihydroimidazo[4,5-h]quinolin-6-one is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of this compound consists of a fused imidazole and quinoline ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihydroimidazo[4,5-h]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs in the presence of an iridium catalyst and is induced by visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by a modified Pictet-Spengler reaction under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,9-Dihydroimidazo[4,5-h]quinolin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the imidazole and quinoline rings allows for a wide range of chemical transformations.
Common Reagents and Conditions
Oxidation: The methylsulfanyl group in position 4 of imidazoquinoxalines can be oxidized to the corresponding sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially in the presence of halogenated derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group leads to sulfones, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,9-Dihydroimidazo[4,5-h]quinolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
3,9-Dihydroimidazo[4,5-h]quinolin-6-one can be compared with other imidazoquinoline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds possess similar biological activities but differ in their specific molecular targets and pathways.
Imidazo[1,2-a]quinoxalines: These derivatives also exhibit a wide spectrum of biological activities, including anticancer and neuroprotective effects.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs of purine bases and have been evaluated for their potential as GABA receptor agonists and kinase inhibitors.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
3,9-dihydroimidazo[4,5-h]quinolin-6-one |
InChI |
InChI=1S/C10H7N3O/c14-8-3-4-11-9-6(8)1-2-7-10(9)13-5-12-7/h1-5H,(H,11,14)(H,12,13) |
InChI Key |
ULAPMEBZZDWKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=O)C=CN3)N=CN2 |
Origin of Product |
United States |
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